molecular formula C10H16N4O3 B14769100 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid

2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid

Katalognummer: B14769100
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: WGKYWGLVGWXAKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

The synthesis of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be achieved through a continuous-flow method. This process is metal-free and involves the efficient construction of the triazole ring under flow conditions. The method is atom-economical, highly selective, and environmentally benign due to the avoidance of chromatography and isolation steps . Compared to earlier batch routes, higher yields are achieved in a flow reactor, and a highly energetic intermediate can be controlled and handled safely .

Analyse Chemischer Reaktionen

2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

2-(2-(3-Methyl-1H-1,2,4-triazol-5-yl)morpholino)propanoic acid can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C10H16N4O3

Molekulargewicht

240.26 g/mol

IUPAC-Name

2-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]propanoic acid

InChI

InChI=1S/C10H16N4O3/c1-6(10(15)16)14-3-4-17-8(5-14)9-11-7(2)12-13-9/h6,8H,3-5H2,1-2H3,(H,15,16)(H,11,12,13)

InChI-Schlüssel

WGKYWGLVGWXAKC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NN1)C2CN(CCO2)C(C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.